N-cyclopropyl-N-(1-cyclopropylethyl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanamide
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Overview
Description
N-cyclopropyl-N-(1-cyclopropylethyl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a unique combination of cyclopropyl groups and a thiazolidinone moiety, which may impart interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(1-cyclopropylethyl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanamide typically involves the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions to form the thiazolidinone ring.
Introduction of Cyclopropyl Groups: Cyclopropyl groups can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Amide Bond Formation: The final step involves coupling the cyclopropyl-substituted thiazolidinone with a propanoic acid derivative to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(1-cyclopropylethyl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The cyclopropyl groups can participate in substitution reactions, often under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring would yield sulfoxides or sulfones, while reduction of the amide bond would yield amines.
Scientific Research Applications
N-cyclopropyl-N-(1-cyclopropylethyl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving amides and thiazolidinones.
Medicine: Investigation of its potential as a therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(1-cyclopropylethyl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Interaction with Receptors: Modulation of receptor activity to influence cellular signaling.
Disruption of Cellular Processes: Interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-N-(1-cyclopropylethyl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)butanamide: Similar structure with a butanamide instead of a propanamide.
N-cyclopropyl-N-(1-cyclopropylethyl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)pentanamide: Similar structure with a pentanamide instead of a propanamide.
Uniqueness
N-cyclopropyl-N-(1-cyclopropylethyl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanamide is unique due to its specific combination of cyclopropyl groups and a thiazolidinone moiety, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-N-(1-cyclopropylethyl)-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3S/c1-11(12-3-4-12)16(13-5-6-13)14(17)7-9-15-8-2-10-20(15,18)19/h11-13H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGJGXWUZJPUEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C2CC2)C(=O)CCN3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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